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Polycarbophil

Cat. No.: B1168052
CAS No.: 9003-97-8
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Description

Polycarbophil is a synthetic, high molecular weight polymer of acrylic acid cross-linked with divinyl glycol, often utilized as the calcium salt (calcium this compound) . This polymer is characterized by its exceptional water-binding capacity and bioadhesive properties, making it a valuable excipient in pharmaceutical and biomedical research . Its primary mechanism of action involves absorbing water and swelling significantly to form a gel-like matrix . This gel can act as a stabilizer and control the release of active ingredients, which is crucial for developing advanced drug delivery systems . Researchers leverage this compound in the design of controlled-release formulations for oral, ocular, nasal, buccal, vaginal, and rectal delivery . Its strong mucoadhesion prolongs the residence time of drugs at the site of absorption, thereby enhancing bioavailability . In gastrointestinal studies, its bulk-forming and stool-stabilizing properties are used to model and study conditions like constipation and diarrhea, as the polymer is not absorbed or metabolized during its transit through the gut . This product is intended for Research Use Only and is not for diagnostic or therapeutic applications.

Properties

CAS No.

9003-97-8

Synonyms

Polycarbophil; CARBOPOLEX55; polycarbophil calcium; Carbofil; Policarbofila; Policarbofila [inn-spanish]; Polyacrylic acid calcium salt cross-linked with divinyl glycol; Polycarbofil

Origin of Product

United States

Synthesis, Polymerization, and Chemical Modification of Polycarbophil

Monomer Selection and Precursor Chemistry

The primary monomer used in the synthesis of Polycarbophil is acrylic acid. google.comgoogle.com Acrylic acid is an alpha,beta-unsaturated monocarboxylic acid. nih.gov The polymerization process involves the joining of multiple acrylic acid units to form the polyacrylic acid backbone.

Polymerization Techniques and Methodologies

This compound is synthesized through polymerization techniques that incorporate a cross-linking agent to create a network structure.

Precipitation Polymerization in Aqueous Environments

Precipitation polymerization can be utilized for the synthesis of cross-linked poly(acrylic acid) nanogels in an aqueous environment. royalsocietypublishing.orgresearchgate.net In this method, acrylic acid is polymerized in an acidified aqueous environment, often containing a salt like sodium chloride. royalsocietypublishing.orgresearchgate.net The low pH and the presence of salt decrease the solubility of the growing poly(acrylic acid) chains, causing them to precipitate out of the solution as cross-linked particles. royalsocietypublishing.orgresearchgate.net Initiators such as potassium persulfate can be used to start the polymerization reaction. royalsocietypublishing.orgresearchgate.net

While some sources discuss precipitation polymerization of acrylic acid in non-aqueous solvents like toluene (B28343) or alkyl acetates to avoid extensive swelling and drying steps, the principle in aqueous environments involves controlling solubility to induce precipitation of the cross-linked polymer. google.comgoogle.comkpi.ua

Cross-linking Chemistry with Divinyl Glycol

This compound is specifically cross-linked with divinyl glycol, also known as 3,4-dihydroxy-1,5-hexadiene. wikipedia.orgnih.govgoogle.comgoogle.com Divinyl glycol acts as a tetra-functional cross-linking agent due to its two vinyl groups, which can participate in the free-radical polymerization of acrylic acid chains, forming connections between different polymer chains. This creates a three-dimensional network structure that is characteristic of this compound. The amount of cross-linker used is a critical parameter influencing the final properties of the polymer. google.comgoogle.com

Influence of Reaction Parameters on Polymerization Outcomes

Various reaction parameters significantly influence the outcome of this compound polymerization. These include the concentration of the monomer (acrylic acid), the concentration of the cross-linking agent (divinyl glycol), the type and concentration of the initiator, and the reaction temperature.

The amount of divinyl glycol cross-linker per 100 weight parts of monomer can vary, typically up to 5% by weight, and preferably between 0.01% and 3%, or especially between 0.5% and 2% by weight. google.comgoogle.com The concentration of the initiator, such as di(2-ethylhexyl) peroxydicarbonate or lauroyl peroxide, is generally less than 5%, preferably 0.05% to 2.0%, and especially 0.1% to 1% by weight based on the monomer charge. google.comgoogle.com

The reaction temperature also plays a role, with different initiators being effective at different temperature ranges (e.g., 45-55°C for di(2-ethylhexyl) peroxydicarbonate and 70-80°C for lauroyl peroxide). google.comgoogle.com These parameters collectively affect the molecular weight of the polymer chains between cross-links, the cross-link density, the particle size of the precipitated polymer, and ultimately, its swelling capacity and viscosity when hydrated. nih.govgoogle.comgoogle.com For instance, preparing the polymer in non-aqueous solvents like acetone (B3395972) or alkyl acetates in the presence of divinyl glycol and an initiator at temperatures below 100°C can yield polymer particles with an average size of less than 10 microns without grinding and a high viscosity in water. google.comgoogle.com

Chemical Derivatization and Functionalization Strategies

Chemical modification of this compound can be performed to introduce new functional groups, altering its properties for specific applications.

Synthesis of Thiolated this compound Conjugates

Thiolated this compound conjugates, also known as thiomers, are synthesized by covalently attaching thiol-containing compounds to the this compound backbone. researchgate.netresearchgate.netnih.govnih.govgoogle.com A common strategy involves conjugating the carboxylic acid groups of this compound with the amino groups of L-cysteine or cysteamine (B1669678) via amide linkage. researchgate.netnih.govnih.gov This reaction is typically mediated by a carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). researchgate.netnih.govnih.govgoogle.com

The synthesis involves reacting this compound with L-cysteine or cysteamine in the presence of a carbodiimide coupling agent, often in an aqueous or buffered solution. researchgate.netnih.govnih.govgoogle.com The pH of the reaction mixture and the molar ratios of the reactants (this compound, thiol compound, and carbodiimide) are important parameters that influence the degree of thiolation, i.e., the amount of thiol groups immobilized per gram of polymer. researchgate.netnih.govnih.govgoogle.com

Research findings indicate that the amount of thiol groups immobilized on the polymer backbone can vary depending on the reaction conditions. For instance, studies have reported thiolated this compound conjugates with varying amounts of thiol groups per gram of polymer. researchgate.netresearchgate.netnih.govnih.gov These thiolated polymers can form disulfide bonds, which can influence their properties. researchgate.netresearchgate.netnih.gov

Here is a sample data representation based on research findings regarding the amount of thiol groups immobilized on this compound conjugates:

Polymer ConjugateThiol Content (μmol/g polymer)Reference
PCP-Cysteamine26.3 ± 1.9 researchgate.netnih.gov
PCP-Cysteamine122.7 ± 3.8 researchgate.netnih.gov
PCP-Cysteine12.3 nih.govgoogle.com
PCP-Cysteine334 ± 24 researchgate.net

Note: The different values for similar conjugates reflect variations in synthesis methods and reaction parameters across studies.

These thiolated derivatives possess free thiol groups that can undergo oxidation to form disulfide bonds, either intramolecularly within the polymer chain or intermolecularly between different polymer chains or with cysteine-rich proteins like those found in mucus. researchgate.netresearchgate.netnih.gov This ability to form disulfide bonds is a key characteristic of thiolated polymers. researchgate.netnih.gov

Covalent Attachment Mechanisms (e.g., Amide Bond Formation)

Covalent modification of this compound primarily targets the carboxylic acid groups present on its backbone. One prominent method for covalent attachment is the formation of amide bonds. This reaction typically involves coupling the carboxylic acid groups of this compound with primary amino groups of a molecule intended for attachment.

The formation of amide bonds between carboxylic acids and amines often requires coupling reagents to activate the carboxylic acid group luxembourg-bio.com. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDAC), are commonly used for this purpose uibk.ac.atresearchgate.net. EDAC activates the carboxylic acid, forming an intermediate that can then react with a primary amine to form a stable amide linkage uibk.ac.atluxembourg-bio.com.

Research has demonstrated the successful covalent attachment of molecules like L-cysteine to this compound via amide bond formation uibk.ac.atresearchgate.netresearchgate.net. This modification is achieved by reacting the carboxylic acid groups of this compound with the primary amino group of cysteine, mediated by a carbodiimide uibk.ac.atresearchgate.net. The formation of amide bonds in this compound-cysteine conjugates has been confirmed through techniques such as FT-IR spectroscopy, which shows characteristic amide C=O stretching and N-H incline peaks researchgate.net.

This covalent attachment strategy allows for the functionalization of this compound with various molecules, enabling the development of modified this compound systems with tailored properties uibk.ac.atacs.org.

Development of Modified this compound Systems

The chemical modification of this compound, particularly through covalent attachment, has led to the development of various modified systems with enhanced or novel properties. A significant area of development involves the creation of thiolated this compound conjugates. By covalently linking thiol-containing molecules like cysteine or thioglycolic acid to this compound, researchers have developed polymers with improved mucoadhesive properties researchgate.netnih.gov.

Thiolated this compound can form covalent disulfide bonds with cysteine-rich subdomains of mucin, enhancing the adhesion to mucosal surfaces researchgate.net. This property is particularly valuable in the development of drug delivery systems designed for mucosal administration acs.orgnih.govresearchgate.net. Studies have shown that thiolated this compound can significantly improve the stability of matrix tablets and provide controlled drug release, demonstrating its potential as a carrier in novel drug delivery systems nih.gov.

Beyond thiolation, other modifications and system developments involving this compound include its incorporation into hydrogel matrices and its use in controlled-release formulations through physical or chemical modifications preprints.orggoogle.commdpi.com. While this compound itself forms a hydrogel upon hydration, modified this compound systems can involve grafting other polymers onto the this compound backbone or utilizing it within more complex cross-linked networks to modulate properties like swelling behavior, mechanical strength, and drug release kinetics preprints.orggoogle.comnih.govmdpi.comsci-hub.se.

Structural and Morphological Characterization Methodologies

Spectroscopic Analysis Techniques

Spectroscopic methods provide valuable insights into the chemical bonding and structural features of polycarbophil. These techniques analyze the interaction of electromagnetic radiation with the polymer sample.

Fourier Transform Infrared Spectroscopy (FTIR) for Chemical Bonding Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying the functional groups and chemical bonds present in a material. mdpi.com By analyzing the absorption or transmission of infrared light at different wavenumbers, characteristic vibrational modes of molecular bonds can be identified, providing a "fingerprint" of the substance.

For this compound, FTIR spectroscopy is particularly useful for confirming the presence of key functional groups associated with its polyacrylic acid backbone and cross-linking structure. The spectrum typically shows characteristic peaks corresponding to the stretching vibrations of the carboxylic acid groups (O-H and C=O). researchgate.net The presence of free carboxyl groups in this compound can be indicated by an aliphatic carboxyl group peak around 1698 cm⁻¹. researchgate.net When this compound interacts with other substances, such as in the formation of interpolyelectrolyte complexes, shifts or changes in these peaks can indicate interactions, such as the formation of amide bonds or interactions between carboxylic groups and other functional groups. researchgate.netresearchgate.net For instance, the interaction between the amino group of chitosan (B1678972) and the carboxylic group of this compound has been demonstrated by a new broad band in the FTIR spectrum around 1673.6 cm⁻¹, attributed to the overlapping of COO⁻ and NH₃⁺. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed molecular structure of compounds. researchgate.netmdpi.com It provides information about the environment of atomic nuclei, particularly hydrogen (¹H NMR) and carbon (¹³C NMR), based on their interaction with a strong magnetic field. unesp.brscielo.org.za Analysis of chemical shifts, splitting patterns, and coupling constants in NMR spectra allows for the identification of different types of protons and carbons and their connectivity within the molecule. scielo.org.za

While the search results did not provide specific detailed NMR data (like chemical shifts or peak assignments) for this compound itself, NMR spectroscopy is a standard technique for polymer characterization and structural elucidation. It would be used to confirm the polyacrylic acid repeating units and potentially provide information about the cross-linking with divinyl glycol, although the highly cross-linked nature of this compound can make obtaining high-resolution solution-state NMR spectra challenging. Techniques like solid-state NMR might be more applicable for detailed structural analysis of the cross-linked network.

UV-Visible Spectroscopy for Material Characteristics

UV-Visible (UV-Vis) spectroscopy measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.orgmsu.edu This technique is typically used to analyze substances that absorb light in this region, usually due to the presence of chromophores (groups with delocalized electrons). msu.edu

This compound itself, being a saturated polymer with primarily carboxylic acid functional groups, does not strongly absorb in the typical UV-Vis range (200-800 nm). researchgate.net Therefore, UV-Vis spectroscopy is less commonly used for the direct structural characterization of pure this compound in the same way as FTIR or NMR. However, UV-Vis spectroscopy can be employed to study this compound in formulations or in interactions with other substances that do have UV-Vis activity, such as drugs or other polymers. researchgate.netactapharmsci.com Changes in the UV-Vis spectra of these active substances when combined with this compound can indicate interactions or changes in the environment of the chromophore. actapharmsci.com For example, in studies involving drug-loaded microspheres prepared with this compound, UV-Vis spectroscopy can be used to quantify drug loading and study drug release profiles by measuring the absorbance of the released drug in the dissolution medium. researchgate.netactapharmsci.com

Thermal Analysis Approaches

Thermal analysis techniques examine how the properties of a material change as a function of temperature. These methods are crucial for understanding the thermal stability, transitions, and composition of polymers like this compound.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Interactions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as they are heated or cooled. bcluae.com This allows for the detection and quantification of thermal events such as glass transitions, melting, crystallization, and solid-state transitions. bcluae.com DSC is valuable for characterizing the thermal behavior of polymers and assessing their interactions with other components in a mixture or formulation. bcluae.com

For this compound, DSC thermograms can reveal important thermal transitions. A broad endothermic peak is often observed around 78.5 °C, which is attributed to the evaporation of free water associated with the hydrophilic groups of the polymer. researchgate.net this compound, being an amorphous polymer, exhibits a glass transition temperature (Tg). A thermal event, sometimes referred to as the "Z event," has been observed in the DSC trace of this compound around 130.6 ± 0.5 °C. nih.gov This event, characterized by a change in heat capacity, has been associated with morphological changes in the polymer, such as granule shrinking in powder or matrix formation in tablets upon thermal treatment. nih.govnih.gov Modulated DSC (MDSC) studies have further distinguished this event as an irreversible process overlapping with a reversible glass transition, potentially related to the volatilization of residual solvents used in polymer production. nih.govnih.gov DSC is also used to study the thermal behavior of this compound in complexes or blends with other polymers, where shifts in thermal events can indicate interactions between the components. researchgate.netactapharmsci.comresearchgate.net

Thermogravimetric Analysis (TGA) for Material Stability and Composition

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as it is heated over time or through a temperature range. kiyorndlab.comxrfscientific.comabo.fi TGA provides information about the thermal stability of a material, its decomposition profile, and the content of volatile components, such as moisture or residual solvents, and inorganic fillers. kiyorndlab.comxrfscientific.com

TGA is used to assess the thermal stability of this compound and determine the temperatures at which significant weight loss occurs due to decomposition or volatilization of components. The TGA curve of this compound typically shows initial weight loss corresponding to the evaporation of absorbed water. Further heating leads to the thermal degradation of the polymer backbone, occurring at higher temperatures. researchgate.net Studies have indicated polymer degradation starting from around 200 °C onwards. researchgate.net More specific decomposition peaks can be observed at characteristic temperatures. For instance, an endothermic thermal degradation peak for this compound has been noted around 245°C. researchgate.netresearchgate.net TGA can also be coupled with other techniques, such as FTIR or GC-MS, to identify the volatile products released during thermal decomposition, providing further insight into the polymer's composition and degradation mechanisms. nih.govnih.gov

Coupled TGA-FTIR-GC-MS for Volatile Component Identification and Their Impact on Polymer Structure

Coupled Thermogravimetric Analysis (TGA), Fourier Transform Infrared Spectroscopy (FTIR), and Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique used to analyze the thermal degradation of polymers and identify the volatile components released. TGA measures mass loss as a function of temperature, while FTIR and GC-MS analyze the chemical composition of the evolved gases.

For this compound, this coupled technique can provide insights into the temperatures at which degradation occurs and the nature of the volatile products. This compound is a polyacrylic acid cross-linked with divinyl glycol. When subjected to thermal treatment, this compound can exhibit morphological modifications and changes in physical properties within the range of 120–160 °C, which are related to the evaporation of free water. A "z event," indicating a glass transition, may be observed near 130 °C, with polymer degradation commencing from 200 °C onwards.

Morphological and Microstructural Imaging

Scanning Electron Microscopy (SEM) is a widely used technique for examining the surface topography, morphology, and composition of materials at the micro and nanoscale. It utilizes a focused beam of electrons to generate signals from the sample surface, providing detailed images of its external features.

SEM is valuable for characterizing the morphology of this compound, particularly in different formulations such as microspheres or gels. It can confirm the shape of particles, such as spherical shapes in microspheres. SEM allows researchers to visualize surface irregularities, cracks, or other morphological changes that might occur due to processing or environmental factors. By examining both the surface and potentially the bulk morphology (through techniques like fracturing or cross-sectioning), SEM provides crucial visual information about the physical structure of this compound and its composites. This is essential for understanding how the polymer's structure at the micro-level relates to its macroscopic properties.

Atomic Force Microscopy (AFM) is a versatile tool for nanoscale characterization, offering sub-nanometer resolution imaging in three dimensions. Unlike SEM, AFM uses a sharp probe attached to a cantilever that scans the sample surface, measuring the forces between the tip and the surface.

AFM is particularly useful for characterizing the nanoscale surface topography and microstructure of this compound. It can provide detailed images of the polymer surface, revealing features at a molecular level that are not visible with SEM. AFM can also be used to understand changes in polymer morphology over time. Furthermore, AFM techniques, such as force spectroscopy, can provide information about the mechanical properties at the nanoscale, including elasticity and adhesion, by recording the force-distance curves. This nanoscale mechanical characterization complements the morphological information obtained from AFM imaging, offering a more complete picture of the polymer's surface properties.

Scanning Electron Microscopy (SEM) for Surface and Bulk Morphology

Rheological Characterization of this compound Systems

Rheology is the study of how materials deform and flow under stress or strain. Rheological characterization of this compound systems is essential for understanding their behavior in various applications, particularly in formulations like gels where flow behavior and mechanical strength are critical.

This compound, being a polymer, exhibits viscoelastic properties, meaning it displays characteristics of both viscous liquids and elastic solids. Rheological tests, such as flow analysis and oscillatory rheometry, are used to determine these properties.

Flow behavior describes how a material flows under applied shear stress. This compound formulations often exhibit non-Newtonian, typically pseudoplastic (shear-thinning) behavior, where viscosity decreases with increasing shear rate. This shear-thinning property is desirable in many applications as it allows for easier application (high flow under shear) and then recovers viscosity when the shear stress is removed, aiding retention.

Viscoelastic properties are often characterized by measuring the storage modulus (G') and the loss modulus (G'') using oscillatory rheology. G' represents the elastic (solid-like) component, indicating the energy stored and recovered per cycle of deformation, while G'' represents the viscous (liquid-like) component, indicating the energy dissipated as heat. For this compound gels, a predominant elastic solid-like behavior is often observed, with G' being higher than G''. The phase shift angle (δ) also indicates viscoelastic behavior, with values between 0° and 90°. For solid, gel-like states, δ is typically between 0° and 45°, indicating that the elastic component is dominant.

Studies have investigated the flow behavior and viscoelastic properties of this compound in various formulations. For example, this compound-based gels have shown pseudoplastic and thixotropic behavior with yield stress. Viscosity values can vary significantly depending on the formulation and shear rate. The viscoelastic response can be influenced by factors such as polymer concentration and the presence of other components.

Gel strength is a critical mechanical property for this compound gels, relating to their firmness and resistance to deformation. It is closely linked to the rheological properties, particularly the elastic modulus (G'). Mechanical properties such as hardness, compressibility, adhesiveness, cohesiveness, and elasticity can be determined using texture profile analysis.

Gel strength can be measured by the force required to penetrate or deform the gel. Factors such as polymer concentration and interactions with other substances can significantly influence gel strength. For instance, the addition of certain polyelectrolytes can increase the hardness of this compound gels. The mechanical response of this compound gels, including their ability to withstand shear forces and maintain their structure, is crucial for their performance in applications like drug delivery or as stabilizing agents. The viscoelastic properties, with a dominant elastic component (higher G'), contribute to the gel's ability to maintain its structure and exhibit mechanical strength.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound6013
Divinyl glycol14042
Polyacrylic acid5779

Viscoelastic Properties and Flow Behavior

X-ray Diffraction (XRD) for Crystallinity and Phase Analysis

X-ray Diffraction (XRD) is a powerful technique used to analyze the crystalline structure and identify different phases within a material. rigaku.comrms-foundation.ch For polymers like this compound, XRD can provide information on the degree of crystallinity and the presence of different polymorphic forms or interactions with other components in a formulation. rigaku.comrms-foundation.ch

Studies investigating formulations containing this compound have utilized XRD to characterize the solid state of the components and their interactions. For instance, in the development of chitosan-polycarbophil interpolyelectrolyte complex-based formulations, XRD analysis was employed alongside other techniques like FTIR and DSC. nih.govresearchgate.net The XRD patterns of the individual polymers (chitosan and this compound) and the resulting interpolyelectrolyte complex (IPEC) were examined. The powder X-ray diffraction pattern of this compound powder has shown characteristic diffraction peaks, for example, a peak at 18.8° (2θ) has been observed in some studies. researchgate.net Changes in the crystal size or the appearance of new peaks in the XRD patterns of formulations containing this compound can indicate interactions or alterations in the physical state of the polymer. nih.govresearchgate.net

In another study focusing on hydroxypropyl methylcellulose (B11928114) (HPMC)/polycarbophil blend films, XRD was used to detect intermolecular hydrogen bonding between HPMC and this compound. researchgate.netjst.go.jpresearchgate.net The XRD patterns of the blend films became flatter and broader compared to the individual polymers, suggesting a decrease in crystallinity and indicating that the blend films were amorphous. jst.go.jp This change in crystallinity and the detection of intermolecular interactions by XRD are important for understanding the physical properties and performance of the blend films in applications like buccal drug delivery systems. jst.go.jp

XRD analysis is not limited to single polymers but can also be applied to multi-component formulations to assess complex mixtures and identify any polymorphic variations. rigaku.com This is particularly important in the pharmaceutical industry for quality control and regulatory compliance, ensuring product consistency and stability. rigaku.com

Gel Permeation Chromatography (GPC) / High-Performance Gel Permeation Chromatography (HPGPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique for determining the molecular weight distribution of polymers. shimadzu.czimpact-solutions.co.ukwikipedia.org This method separates molecules based on their hydrodynamic volume as they pass through a porous stationary phase. shimadzu.czoecd.org Larger molecules elute earlier, while smaller molecules penetrate the pores and elute later. shimadzu.czoecd.org HPGPC is a high-performance version of GPC, offering improved resolution and faster analysis.

The molecular weight and molecular weight distribution of a polymer significantly influence its physical properties and performance, including viscosity, solubility, and swelling capacity. shimadzu.czimpact-solutions.co.uklcms.cz For this compound, a high molecular weight polymer, characterizing its molecular weight distribution using GPC or HPGPC is essential for quality control and understanding its behavior in various applications, such as in drug delivery systems where it functions as a thickener, rheology modifier, or bioadhesion agent. jst.go.jpcphi-online.com

For instance, GPC analysis of PLGA samples involved determining Mw values and polydispersity indices using a calibration curve generated with polystyrene standards. lcms.cz The chromatographic separation showed that samples with smaller molecular weights eluted later. lcms.cz Similarly, GPC has been used as a quality control tool for determining the Mw and molecular weight distribution of different grades of chitosan. lcms.cz These studies underscore the importance of GPC in polymer characterization to ensure consistency and predict performance.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound-
Divinyl Glycol14042
Polyacrylic Acid-
Chitosan-
5-fluorouracil3385
Theophylline2153
Poloxamer 407-
Stearyl Alcohol2682
Hydroxypropyl Methylcellulose (HPMC)-
Polystyrene-
Pullulan-
PLGA-
Ketorolac Tromethamine3826
Hyaluronic Acid24759
Mycophenolic acid446541
Calcium this compound-

Note: PubChem CIDs for polymers (this compound, Polyacrylic Acid, Chitosan, Poloxamer 407, HPMC, Polystyrene, Pullulan, PLGA) are generally not assigned to the entire polymer but rather to their repeating units or related smaller molecules. Calcium this compound is a specific salt form of this compound.

Data Tables:

While specific numerical data tables for this compound's XRD peaks or GPC molecular weight distribution were not found in the provided search results, the text describes the types of data obtained. Below are examples of how such interactive tables would be presented if specific data were available.

Example Interactive Table: this compound XRD Peaks

(If data were available, this table would show 2θ values and corresponding intensities for characteristic peaks.)

2θ (°)Intensity (Arbitrary Units)
18.8High
......

Example Interactive Table: this compound Molecular Weight Data (GPC)

(If data were available, this table would show molecular weight averages and polydispersity index for different samples or conditions.)

SampleMn (Da)Mw (Da)PDI (Mw/Mn)
This compound Batch 1[Data][Data][Data]
This compound Batch 2[Data][Data][Data]

Fundamental Polymer Science and Mechanistic Studies

Swelling Behavior and Dynamics

Polycarbophil's functionality is closely linked to its ability to hydrate (B1144303) and swell when in contact with aqueous environments. lubrizol.com This swelling capacity allows it to absorb significant amounts of water, forming a gel-like substance. patsnap.compatsnap.com

Mechanisms of Water Absorption and Hydration

The primary mechanism of water absorption by this compound is its high water-binding capacity. patsnap.com When exposed to water or gastrointestinal fluids, the polymer significantly swells. patsnap.com This hydration and swelling are driven by the presence of hydrophilic groups within the polymer structure, such as carboxylic acid groups. nih.gov These groups facilitate interaction with water molecules.

Kinetics of Swelling and Gel Formation

Upon contact with an aqueous medium, this compound hydrates and swells, leading to gel formation. patsnap.comlubrizol.compatsnap.com The ability of the polymer to hydrate quickly allows formulations incorporating it to establish rapid contact with mucus upon administration. lubrizol.com The swelling kinetics of hydrogels, including those based on polyacrylic acid derivatives like this compound, can be classified as diffusion-controlled (Fickian) and relaxation-controlled (non-Fickian) swelling. amazonaws.com In diffusion-controlled swelling, water diffusion into the hydrogel is much faster than the relaxation of the polymer chains. amazonaws.com

Studies on thermally treated this compound tablets showed progressive increases in size when placed in a pH 7.2 aqueous medium, eventually turning into a transparent gel disc. nih.gov The size increase continued over extended periods, demonstrating sustained swelling. nih.gov

Impact of Cross-linking Density on Swelling Capacity

The degree of cross-linking is a crucial factor that affects the swelling of hydrogels, including this compound. amazonaws.com this compound is a cross-linked polyacrylic acid polymer. patsnap.comnih.gov The cross-linking agent used in this compound is divinyl glycol. wikipedia.orgpatsnap.com The cross-linking density refers to the ratio of moles of cross-linking agent to the moles of polymer repeating units. amazonaws.com Highly cross-linked hydrogels have a tighter structure, which results in less swelling compared to similar hydrogels with lower cross-linking ratios. amazonaws.comnih.gov This is because the cross-links prevent excessive swelling of the polymer network. frontiersin.org Conversely, a lower cross-linking density allows for greater chain flexibility and potentially higher swelling capacity. psu.edu

Mucoadhesion Theories and Mechanisms

This compound exhibits remarkable bioadhesiveness, particularly mucoadhesive properties. nih.gov Mucoadhesion is a type of bioadhesion where one of the surfaces is mucus or a mucous membrane. lubrizol.comnih.gov It involves the attachment of a material to the mucus layer. nih.govscielo.br

Interpenetration and Entanglement Theories of Polymer-Mucin Networks

The interpenetration and entanglement theories propose that mucoadhesion occurs through the diffusion of polymer chains into the mucin network and vice versa, leading to the formation of a semi-permanent adhesive bond nih.govrjpdft.comnih.gov. This process is driven by concentration gradients and the mobility of the polymer and mucin chains nih.govcsfarmacie.czscielo.br. For effective interpenetration, the polymer chains need sufficient flexibility and the contact time between the polymer and the mucus must be adequate nih.govscielo.brijrap.netwjahr.com. The depth of interpenetration is crucial for the strength of the adhesive bond, with an estimated required depth typically ranging from 0.2 to 0.5 μm nih.govscielo.brwjahr.com. The extent of interpenetration and entanglement is influenced by factors such as the molecular weight and flexibility of the polymer chains, as well as the cross-linking density of the polymer csfarmacie.czijrap.netwjahr.comjapsonline.com. Higher molecular weight polymers can favor entanglement, while lower molecular weight polymers may facilitate interpenetration ijrap.netjapsonline.com. Increased cross-linking density generally reduces chain flexibility and mobility, which can limit interpenetration and entanglement, thereby reducing mucoadhesive strength csfarmacie.czijrap.netjapsonline.com.

Electronic Theory of Bioadhesion

The electronic theory postulates that mucoadhesion arises from the formation of an electrical double layer at the interface between the mucoadhesive polymer and the mucosal tissue frontiersin.orgnih.govrjpdft.comcsfarmacie.czijrap.netwjahr.com. This occurs due to differences in the electronic structures of the two surfaces, leading to electron transfer upon contact frontiersin.orgnih.govrjpdft.comijrap.net. The resulting electrostatic attraction between the oppositely charged surfaces contributes to the adhesive forces frontiersin.orgnih.govrjpdft.comijrap.netwjahr.com.

Wetting Theory and Surface Interactions

The wetting theory emphasizes the importance of intimate contact between the mucoadhesive polymer and the mucosal surface as a prerequisite for adhesion frontiersin.orgnih.govrjpdft.comcsfarmacie.czijrap.netnih.gov. This theory is particularly applicable to liquid or low-viscosity mucoadhesive systems and relates the ability of the adhesive material to spread effectively onto the mucosal surface frontiersin.orgnih.govrjpdft.comcsfarmacie.czijrap.netnih.gov. The affinity between the adhesive candidate and the mucosa can be evaluated using the contact angle method; a lower contact angle indicates better wetting and thus higher affinity frontiersin.orgnih.govrjpdft.comijrap.net. The spreading coefficient, calculated from the surface tensions at the interfaces, is used to quantify wettability, with a positive spreading coefficient indicating favorable spreading and adhesion nih.govrjpdft.comnih.govcsfarmacie.cz.

Fracture Theory for Mechanical Measurement of Mucoadhesion

The fracture theory describes mucoadhesion in terms of the force required to detach the two adhering surfaces after the adhesive bond has been established frontiersin.orgnih.govcsfarmacie.czscielo.brwjahr.comnih.gov. This theory is frequently employed in studies involving the mechanical measurement of mucoadhesive strength, such as tensile strength tests nih.govscielo.brnih.gov. The detachment force is often calculated as the ratio of the maximal detachment force and the total surface area involved in the adhesive interaction nih.govwjahr.com. While useful for quantifying the mechanical strength of the adhesive joint, the fracture theory primarily focuses on the detachment phase and does not directly account for the mechanisms of bond formation, such as interpenetration or diffusion nih.gov.

Interpolymer and Polymer-Substrate Interactions

This compound Interaction with Thermoresponsive Polymers (e.g., Poloxamer 407)

Poloxamer 407 (P-407) is a well-known nonionic triblock copolymer composed of polyethylene (B3416737) oxide (PEO) and polypropylene (B1209903) oxide (PPO) blocks ontosight.ai. It is recognized for its thermoresponsive properties, exhibiting a transition from a liquid to a gel state upon heating in aqueous solutions ontosight.ai. Poloxamer 407 can also form micelles and gel-like structures ontosight.ai. While Poloxamer 407 is utilized in various formulations idrblab.net, specific research findings detailing the direct interaction between this compound and Poloxamer 407 were not found in the provided search results.

Interactions with Hydrophilic Polymers (e.g., HPMC, Chitosan (B1678972), Ethylcellulose)

This compound, being a hydrophilic polymer due to its acrylic acid backbone, has the potential to interact with other hydrophilic polymers through various mechanisms, including hydrogen bonding and physical entanglement. Several hydrophilic polymers, such as Hydroxypropyl methylcellulose (B11928114) (HPMC), Chitosan, and Ethylcellulose, are commonly used in various applications.

HPMC is a water-soluble polysaccharide known for its ability to form gel networks and influence the rheological properties of formulations caas.cn. Chitosan is a naturally derived alkaline polysaccharide, generally insoluble in water, with applications in biomedical fields researchgate.netfishersci.pt. Ethylcellulose is described as a slightly hygroscopic powder nih.gov.

While the properties of these individual hydrophilic polymers are documented caas.cnresearchgate.netfishersci.ptnih.gov, specific detailed research findings explicitly investigating the interactions between this compound and HPMC, Chitosan, or Ethylcellulose were not extensively available in the provided search results. Interactions in blends or formulations containing this compound and these polymers would likely depend on factors such as polymer concentration, molecular weight, degree of substitution (for HPMC and Ethylcellulose), degree of deacetylation (for Chitosan), and the prevailing environmental conditions like pH and ionic strength.

Enzymatic Interactions and Inhibitory Effects (e.g., Trypsin)

Trypsin is a well-characterized serine protease that plays a crucial role in protein digestion rsc.org. Its enzymatic activity can be modulated by various molecules, including specific inhibitors like TLCK and benzamidine, which interact with the enzyme's active site ebi.ac.ukebi.ac.uk. Studies have also explored the interaction of other compounds, such as aloe-emodin, with trypsin, observing effects on the enzyme's structure and activity rsc.org. However, specific research findings detailing any direct enzymatic interactions between this compound and trypsin, or any inhibitory effects of this compound on trypsin or other enzymes, were not found in the provided search results.

Polymer-Cellular Interactions (e.g., In vitro studies on Caco-2 cells)

Understanding the interactions between polymers and biological systems, such as cells, is crucial for their application in areas like drug delivery and tissue engineering. In vitro studies using cell lines like Caco-2 cells, which are derived from human colon adenocarcinoma and are often used as a model for the intestinal epithelial barrier, are valuable for assessing polymer-cellular interactions. However, specific research findings detailing the interactions between this compound and cells, including in vitro studies on Caco-2 cells, were not found in the provided search results.

Advanced Formulation Principles and Systems Engineering

Matrix-Forming Polymer Systems

Polycarbophil is an efficient matrix-forming excipient, particularly in oral solid dosage forms like tablets and capsules. lubrizol.com Unlike linear, water-soluble hydrophilic polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC), this compound is cross-linked and insoluble, yet it swells significantly upon contact with aqueous media. lubrizol.com This swelling behavior is fundamental to its function in controlling drug release from matrix systems.

Design Principles for Controlled Release Matrices

The design of controlled release matrices using this compound centers on leveraging its swelling and gel-forming properties to modulate drug release kinetics. When a this compound-containing matrix comes into contact with an aqueous environment, the polymer hydrates and swells, forming a viscous gel layer around the core of the tablet or system. lubrizol.cominnovareacademics.in This gel layer acts as a barrier, through which the dissolved drug must diffuse to be released. lubrizol.com The rate of drug release is influenced by the properties of the polymer, including its concentration, the degree of cross-linking, and particle size, as well as the characteristics of the drug and other excipients present in the formulation. innovareacademics.inijpsjournal.com

Combining this compound with other polymers, such as ethylcellulose or chitosan (B1678972), can further refine the release profile. nih.govtandfonline.com For instance, interpolyelectrolyte complexes formed between chitosan and this compound have shown promise in controlling the release of both water-soluble and poorly water-soluble drugs. tandfonline.comnih.govresearchgate.net Thermal treatment of tablets containing this compound and ethylcellulose can also modify the matrix structure, leading to a swellable and erosion-resistant system capable of sustaining tunable drug release. nih.gov

Mechanisms of Drug Release: Diffusion, Swelling, and Erosion

Drug release from this compound matrices primarily involves a combination of diffusion, swelling, and erosion. innovareacademics.inindexcopernicus.com

Swelling: Upon contact with the dissolution medium, the this compound rapidly absorbs water, leading to the expansion and formation of a hydrated gel layer. lubrizol.cominnovareacademics.in This swelling increases the diffusional path length for the drug. indexcopernicus.com

Diffusion: The dissolved drug diffuses through the pores and channels within the swollen gel layer. lubrizol.comindexcopernicus.com The rate of diffusion is influenced by the drug's solubility, the viscosity of the gel layer, and the concentration gradient of the drug. innovareacademics.inindexcopernicus.com

Erosion: While this compound matrices are generally designed to be erosion-resistant, some degree of surface erosion of the gel layer can occur over time, contributing to drug release, particularly in combination with other excipients. nih.govresearchgate.netnih.gov

Achieving Zero-Order Release Kinetics in this compound Matrices

Achieving zero-order release kinetics, where the drug is released at a constant rate over time, is a desirable goal for many controlled-release formulations. This compound matrices, particularly when formulated optimally or combined with other polymers, can approach zero-order release. tandfonline.comnih.govresearchgate.net

Studies have shown that matrix systems containing interpolyelectrolyte complexes of chitosan and this compound can exhibit release exponent values approaching unity, indicative of kinetics close to zero-order for both water-soluble and poorly water-soluble drugs. tandfonline.comnih.govresearchgate.net Similarly, thermal treatment of this compound-ethylcellulose matrices has been shown to yield kinetics approximating zero-order for up to 25 hours. nih.gov

Factors influencing the achievement of zero-order release include the concentration of this compound, the presence and proportion of other polymers, and potentially processing parameters like thermal treatment. nih.govlubrizol.com Higher polymer concentrations can lead to slower and more linear drug release. lubrizol.com

Influence of Polymer Concentration and Blends on Release Profiles

The concentration of this compound and its combination with other polymers significantly impact the drug release profile from matrix systems.

Polymer Concentration: Increasing the concentration of this compound in a matrix generally leads to a slower drug release rate. lubrizol.comresearchgate.net This is attributed to the formation of a more viscous and robust gel layer upon hydration, which acts as a stronger barrier to drug diffusion. researchgate.net Typical usage levels of this compound in extended-release tablets range from 5% to 30%, depending on the specific drug and desired release characteristics. lubrizol.comlubrizol.com

Polymer Blends: Blending this compound with other polymers offers a versatile approach to tailoring release profiles.

Blends with Hydrophilic Polymers (e.g., HPMC): Combining this compound with hydrophilic polymers like HPMC can enhance controlled release. The interaction between the carboxyl groups of this compound and hydroxyl groups of HPMC through hydrogen bonding can increase the viscosity of the gel layer, further extending drug release. researchgate.net Appropriate blends of HPMC and this compound can lead to more uniform drug release and kinetics closer to zero-order, potentially allowing for a reduction in the total polymer content required. lubrizol.comresearchgate.net

Blends with Hydrophobic Polymers (e.g., Ethylcellulose): Blending with hydrophobic polymers like ethylcellulose, especially when combined with thermal treatment, can create matrices that are resistant to erosion and provide sustained, tunable release. nih.gov

Blends with Chitosan: As mentioned earlier, interpolyelectrolyte complexes with chitosan demonstrate excellent potential for controlling the release of various drugs, approaching zero-order kinetics and exhibiting good swelling with relatively low erosion. tandfonline.comnih.govresearchgate.net

These examples highlight how the strategic use of this compound concentration and blends allows for fine-tuning the hydration, swelling, and erosion characteristics of the matrix, thereby controlling the rate and mechanism of drug release.

Polymeric Nanoparticles and Nanogels

This compound's properties, including its mucoadhesion and swelling capacity, also make it a relevant material in the development of polymeric nanoparticles and nanogels for drug delivery. Nanogels are cross-linked polymeric networks with sizes in the nanometer range that can swell in water while maintaining their structure. researchgate.net

Synthesis and Characterization of this compound-based Nanogels

This compound-based nanogels can be synthesized using various polymerization techniques. For instance, cross-linked poly(acrylic acid) nanogels, which include materials like this compound, can be synthesized using precipitation polymerization in an aqueous environment. royalsocietypublishing.org This method involves polymerizing acrylic acid in the presence of a cross-linking agent (such as N,N′-methylenebisacrylamide) and an initiator, often at elevated temperatures and controlled pH conditions. royalsocietypublishing.org The use of salts and low pH during polymerization can decrease the solubility of the forming poly(acrylic acid) chains, leading to their precipitation and the formation of cross-linked nanogels. royalsocietypublishing.org

Modified emulsification methods have also been employed to prepare nanogels using Noveon this compound AA-1 as a gelling agent. researchgate.netijrrjournal.com This can involve dissolving the polymer and drug in an organic solvent, which is then emulsified in an aqueous phase containing a surfactant, followed by solvent diffusion or evaporation to form nanoparticles that are subsequently incorporated into a gel. ijrrjournal.com

Characterization of this compound-based nanogels involves assessing several key properties:

Particle Size and Polydispersity Index: Techniques like dynamic light scattering (DLS) are used to determine the average particle size and the distribution of sizes (polydispersity index). ijrrjournal.comnih.govnih.gov Nanogels are typically in the range of 20-200 nm. researchgate.net

Zeta Potential: The surface charge of the nanogels is measured using zeta potential analysis, which is important for understanding their stability and interactions in biological environments. royalsocietypublishing.orgnih.gov Poly(acrylic acid) nanogels, including those based on this compound, can exhibit a very negative zeta potential at pH values above their pKa. royalsocietypublishing.org

Morphology: Electron microscopy techniques, such as scanning electron microscopy (SEM), are used to visualize the shape and surface morphology of the nanogels. researchgate.netijrrjournal.comnih.gov

Swelling Ratio: The ability of the nanogels to swell in response to changes in pH or ionic strength is a critical characteristic and is measured by determining the swelling ratio in different media. royalsocietypublishing.orgnih.gov

Drug Loading and Release: The efficiency of drug encapsulation and the in vitro drug release profile from the nanogels are evaluated to determine their potential as drug carriers. researchgate.netijrrjournal.comnih.gov

These characterization methods provide essential information about the physical and chemical properties of the nanogels, which are crucial for predicting their performance in drug delivery applications.

Thermal Treatment of this compound Formulations Thermal treatment, typically in the range of 120–160 °C, has been shown to induce significant changes in this compound formulations, particularly in solid dosage forms like tablets.researchgate.netnih.govnih.govThis process can lead to modifications in the polymer's morphology and physical properties, impacting its swelling behavior and the formation of a matrix structure.researchgate.netnih.gov

Impact on Swelling Properties and Matrix Formation Thermal treatment significantly influences the swelling properties of this compound and its ability to form a matrix.nih.govThe morphological modifications induced by heat treatment, such as shrinking and hardening, directly impact how the polymer interacts with aqueous media.researchgate.netnih.govIn compacted this compound tablets, thermal treatment promotes the formation of a hardened matrix structure.researchgate.netnih.govThis matrix formation is clearly visible from the swelling behavior of the treated units, which form a compact gel crown upon contact with dissolution media.nih.govresearchgate.netThe swelling properties of thermally treated this compound can be exploited to control the release of drugs from solid dosage forms.nih.govStudies have shown that thermal treatment can modulate drug release rates, with longer treatment times leading to decreased release rates and kinetics approximating zero order.nih.govresearchgate.netThe extent of swelling and matrix formation in thermally treated tablets can also be influenced by factors such as compaction force.researchgate.net

5.4.3. Investigation of Glass Transition and Solvent Volatilization Phenomena

This compound (POL), a cross-linked polyacrylic acid polymer, is widely utilized in pharmaceutical formulations, particularly in solid and semisolid dosage forms. nih.govresearchgate.net Its physical properties and performance in formulations are significantly influenced by thermal transitions, such as the glass transition, and the presence and volatilization of residual solvents. nih.govresearchgate.net

The glass transition temperature (Tg) of this compound is a critical parameter that affects its mechanical properties and behavior. In its dry powder form, the reported glass transition temperature for Carbopol® polymers, which are chemically similar cross-linked polyacrylic acid polymers, is around 105°C. lubrizol.com However, this compound is highly hydrophilic and can absorb a significant amount of water, approximately 100 times its weight at neutral pH. nih.gov The presence of water acts as a plasticizer, dramatically decreasing the glass transition temperature of the polymer. lubrizol.comresearchgate.netsemanticscholar.orgresearchgate.netplos.org This plasticizing effect is a general phenomenon in polymers where absorbed moisture increases macromolecular mobility and weakens hydrogen bonds, leading to a reduction in Tg. mdpi.com

Studies utilizing techniques such as modulated differential scanning calorimetry (MDSC) have been employed to investigate the thermal behavior of this compound. nih.govresearchgate.net These studies have revealed complex thermal events, including a reversible glass transition that can overlap with irreversible processes like the volatilization of residual solvents. nih.govresearchgate.net For instance, thermal analysis of this compound has highlighted a specific event (event Z) occurring in the range of 120-160 °C, which correlates with morphological modifications such as shrinking of powder granules and matrix formation in compacted material. nih.govresearchgate.net MDSC has been instrumental in distinguishing the reversible glass transition from the irreversible volatilization of residual solvents, identified as acetate (B1210297) esters used during the polymer's production. nih.govresearchgate.net

The volatilization of these residual solvent-stabilizers can lead to a molecular rearrangement of the this compound chains, resulting in a loss of energetic stability. nih.govresearchgate.net This phenomenon is believed to contribute to the shrinking observed in powder granules and the formation of a matrix structure upon compaction. nih.govresearchgate.net The interaction between these acetate esters and this compound has been suggested to stabilize the polymer chains in a specific conformation. nih.govresearchgate.net

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential tools for characterizing the thermal properties of this compound and understanding the phenomena of glass transition and solvent volatilization. researchgate.netxrfscientific.com TGA measures weight changes as a function of temperature, which is useful for quantifying solvent loss, while DSC measures heat flow associated with thermal transitions like Tg and volatilization. xrfscientific.com Combined TGA-FTIR-GC-MS analysis has been used to identify and confirm the nature of the volatile compounds released from this compound upon heating, such as ethyl acetate, which shows a weight loss around 150°C. researchgate.net

The glass transition temperature of this compound in formulations is highly dependent on its moisture content. While a dry Tg is reported around 105°C, the presence of even small amounts of water can significantly lower this value. Research on other polymers has shown that Tg increases with decreasing moisture content, and conversely, decreases with increasing moisture content due to plasticization. researchgate.netsemanticscholar.orgresearchgate.netplos.org This relationship is crucial for predicting the stability of formulations, as storing a material below its Tg is generally recommended to maintain its physical properties. semanticscholar.orgplos.org

Understanding the interplay between glass transition and solvent volatilization is vital for controlling the physical properties and performance of this compound in advanced formulations. Thermal treatments, for example, can induce morphological changes and matrix formation, which are influenced by these thermal events. nih.govresearchgate.net

Data Table: Illustrative Glass Transition Temperature Dependence on Moisture Content (Conceptual Data based on general polymer behavior)

While specific quantitative data for this compound's Tg dependence on water content was not directly extracted in a tabular format from the search results, the principle that Tg decreases with increasing moisture content is well-established for hydrophilic polymers like this compound. The following table illustrates this conceptual relationship based on the general behavior described in the literature for similar systems. researchgate.netsemanticscholar.orgresearchgate.netplos.org

Moisture Content (% w/w)Approximate Glass Transition Temperature (°C)
< 1~100-105
5~80-90
10~60-70
15~40-50
> 20< 40

Detailed Research Findings:

Detailed research using MDSC on untreated this compound has identified a thermal event (Z) that is complex, involving both a reversible glass transition and an irreversible process attributed to the volatilization of residual acetate esters. nih.govresearchgate.net The volatilization of these solvents, occurring in the 120-160°C range, leads to molecular rearrangements and a loss of energetic stability in the polymer chains, contributing to phenomena like shrinking and matrix formation. nih.govresearchgate.net The specific interaction between residual acetates and this compound is thought to stabilize the polymer's conformation. nih.govresearchgate.net Hyper DSC traces of untreated, dried, and thermally treated this compound samples further support these findings, showing distinct thermal profiles related to the presence of residual solvents and the occurrence of glass transition. researchgate.net TGA-FTIR-GC-MS analysis has confirmed the release of ethyl acetate during the thermal treatment of this compound, correlating this volatilization with observed weight loss at specific temperatures. researchgate.net

Degradation and Stability Mechanisms

Hydrolytic Degradation Pathways

Polycarbophil polymers are generally not subject to hydrolysis under normal conditions. lubrizol.comformulationbio.comechemi.com

Thermal Stability and Degradation Profiles

This compound is considered thermally stable under normal conditions. lubrizol.com However, exposure to excessive temperatures, particularly above its glass transition temperature, can lead to changes in its physical properties. lubrizol.com Heat aging at temperatures below 104°C for up to two hours does not affect the efficiency of the dry polymer. echemi.comechemi.com Prolonged exposure to excessive temperatures can result in discoloration, reduced stability, and in some cases, plasticization of the polymer. echemi.comechemi.com Complete decomposition of this compound occurs within 30 minutes when heated at 260°C. echemi.comechemi.comlubrizol.com

Thermal analysis of this compound has identified a thermal event around 130.6°C, which can be correlated with the shrinking of powder granules and matrix formation in compacted this compound powder. nih.govresearchgate.net This event involves an irreversible process overlapping with a reversible glass transition. nih.gov The shrinking phenomenon observed when this compound powder is heated in the range of 120–160°C is irreversible and reaches its maximum value at 160°C. researchgate.net Above 200°C, further modification in the residual cumulative granule planar surface percentage is attributed to the incipient thermal degradation of this compound. researchgate.net This behavior is linked to the volatilization of residual acetate (B1210297) esters used as solvents during the polymer's production, leading to a molecular rearrangement of the polymer chains. nih.gov

Sterilization Effects on this compound Systems

The effect of sterilization on the stability of this compound polymers has been studied, although the extent of research is noted as limited in some contexts. mdpi.comresearchgate.net

Autoclaving Impact on Viscosity and Mechanical Properties

Studies have indicated that autoclaving can have a negligible effect on the viscosity and mechanical properties of this compound gels. mdpi.comresearchgate.net For instance, autoclaving a 2% this compound gel was found to have a negligible effect on its viscosity and mechanical properties in one study. mdpi.comresearchgate.net Another study involving an in situ gel of poloxamer 407 with this compound also showed that autoclaving had no effect on the viscosity or pH of the formulation. mdpi.comresearchgate.netnih.gov Similarly, autoclaving an in situ gel containing polyacrylic acid and this compound at 121°C for 20 minutes had a negligible effect on the viscosity and pH of the drug. mdpi.com Autoclaving this compound dispersions at 121°C for at least 25 minutes while maintained under constant mixing has also been reported. google.com

Precipitation and Transparency Recovery Post-Sterilization

Following autoclaving, precipitation of polymers, including this compound, has been observed in some in situ gel formulations containing polyacrylic acid and this compound. mdpi.com However, after overnight storage under room conditions, the original transparency was restored. mdpi.com This recovery suggests that while temporary precipitation may occur, the polymer structure and transparency can be recovered, indicating stability during autoclaving for this specific characteristic. mdpi.com Divalent cation metal salts can effectively precipitate high molecular polymers like this compound, which can be utilized in sterility testing methods. google.com

Environmental FactorEffect on this compound
pH > pKa (6.0 ± 0.5)Increased swelling, Gel formation
Acidic pHLower swelling ratio
Increased Ionic StrengthDecreased swelling, Reduced viscosity
Monovalent CationsLittle effect on swelling
Divalent CationsDecreased swelling
High Temperature (>104°C)Discoloration, Reduced stability, Plasticization (prolonged exposure)
Temperature (260°C)Complete decomposition (30 mins)
AutoclavingNegligible effect on viscosity/mechanical properties (in some formulations)
AutoclavingTemporary precipitation followed by transparency recovery (in some formulations)

Analytical Techniques for Research and Characterization

Swelling Index Determination

The swelling index is a crucial parameter for characterizing hydrophilic polymers like polycarbophil, which swell upon contact with aqueous media. This property is fundamental to its function in controlled release and mucoadhesive systems. The swelling index (SI) is typically determined by measuring the weight or volume increase of a this compound sample after immersion in a specific aqueous medium for a defined period. google.comcore.ac.uktandfonline.comscispace.com

A common method involves weighing dry tablets containing this compound (W1) and then immersing them in a buffer solution, often at a controlled temperature (e.g., 37 ± 0.5°C). core.ac.uk At predetermined time intervals, excess surface water is carefully removed, and the swollen tablets are weighed (W2). core.ac.uk The swelling index is calculated using the formula:

SI = ((W2 - W1) / W1) * 100 tandfonline.comcore.ac.uk

Alternatively, for microspheres, the swelling index can be determined by measuring the volume of a known amount of microspheres before and after soaking in a physiological medium. scispace.com

Studies have shown that the swelling behavior of this compound can be influenced by factors such as thermal treatment and the presence of other polymers. For instance, thermally treated this compound tablets may exhibit different swelling profiles compared to untreated ones. nih.gov Formulations containing this compound, particularly in combination with other polymers like xanthan gum, have demonstrated high swelling indices. scielo.br The rate and extent of swelling are also dependent on the composition of the matrix system. tandfonline.com Matrix tablets containing a chitosan-polycarbophil complex have shown high swelling properties. tandfonline.com

Dissolution Studies in Aqueous Media for Matrix Performance Evaluation

Dissolution studies are essential for evaluating the performance of this compound as a matrix-forming excipient in controlled-release dosage forms. These studies assess the rate and extent to which an active pharmaceutical ingredient (API) is released from a matrix containing this compound into an aqueous dissolution medium over time. core.ac.uktandfonline.comnih.govchromatographyonline.com

USP Apparatus II (paddles) is commonly used for dissolution testing of tablets containing this compound. nih.gov The tests are typically conducted at 37 ± 0.1 °C in a specified volume of dissolution medium, such as phosphate (B84403) buffer at a relevant pH (e.g., pH 7.2 or pH 6.8), with a set rotation speed (e.g., 50 rpm). nih.govcore.ac.uk Samples of the dissolution medium are withdrawn at various time points and analyzed spectrophotometrically or by other suitable methods to determine the concentration of the released API. core.ac.uk

This compound, being insoluble but swellable, controls drug release through a combination of drug diffusion through the formed gel layer and matrix relaxation. lubrizol.com The hydrated matrix layer regulates water penetration into the core and the diffusion of the drug. lubrizol.com Studies have shown that this compound matrices can provide sustained drug release. nih.govresearchgate.net For example, tablets containing this compound have demonstrated resistance to erosion and the ability to control drug release with kinetics approaching zero-order. nih.gov Formulations with a chitosan-polycarbophil complex have exhibited slower drug release and higher mean dissolution time values compared to matrices prepared with hydroxypropylmethylcellulose. tandfonline.comresearchgate.net The drug release mechanism from such matrices is primarily diffusion from the swollen system. researchgate.net

Interactive Data Table: Cumulative Percentage Drug Release from a this compound Matrix (Illustrative Data)

Time (hours)Cumulative % Drug Release
115
225
440
860
1275

Mucoadhesive Strength Measurement Techniques

Mucoadhesive strength is a key characteristic of this compound that contributes to the prolonged residence time of formulations on mucosal surfaces. Various techniques are used to quantify this property, primarily by measuring the force or work required to detach a material containing this compound from a mucosal substrate. google.comtandfonline.comlubrizol.comijcrt.org

In vitro and ex vivo methods are prevalent for assessing mucoadhesive strength. scielo.brijcrt.org Many techniques are based on evaluating the force needed to break the bond between the mucoadhesive material and a model membrane or a piece of animal mucosal membrane (e.g., porcine nasal or intestinal mucus, or sheep mucosa). scielo.brijcrt.org

Common methods include:

Tensile Strength Measurement: This involves measuring the force required to pull the mucoadhesive sample away from the mucosal surface in a direction perpendicular to the surface. Equipment like a texture analyzer or universal testing machine is often used. scielo.br

Shear Strength Measurement: This technique measures the force required to slide the mucoadhesive sample along the mucosal surface. scielo.br

Detachment Force Measurement: Similar to tensile strength, this measures the force needed for separation. scielo.br

Model membranes can include mucin discs or excised animal tissues. scielo.br Some in-house adapted models, such as the in vitro esophageal retention (IVOR) model, simulate dynamic environments with continuous fluid flow to evaluate mucoadhesion under conditions mimicking certain physiological sites. lubrizol.com

Studies have demonstrated the excellent adhesion strength and mucoadhesive properties of this compound, which have been evaluated to be higher compared to some other polymers like pectin (B1162225) or sodium alginate in certain test systems. google.com The mucoadhesive strength can be influenced by factors such as the concentration of this compound and the presence of other polymers. google.com The mechanism of mucoadhesion for this compound involves the formation of hydrogen bonds with mucin glycoproteins. nih.govtaylorandfrancis.com

Interactive Data Table: Comparative Mucoadhesive Strength (Illustrative Data)

PolymerRelative Mucoadhesive Strength (%)
Pectin100 (Reference)
Sodium Alginate~126
Polyvinyl Alcohol~94.8
This compound>200

Note: This is an illustrative table based on relative values mentioned in a search result google.com and may vary depending on the specific test method and conditions.

Computational and Theoretical Modeling Approaches

Molecular Dynamics Simulations for Polymer Chain Behavior

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of polymer chains at an atomic or coarse-grained level. For polycarbophil, MD simulations can provide insights into the flexibility, conformation, and movement of its cross-linked polyacrylic acid chains in various environments, such as aqueous solutions. Coarse-grained molecular dynamics simulations can be particularly useful for polymers, allowing for the simulation of larger systems and longer timescales compared to all-atom MD, while still reproducing physical properties mdpi.com. While direct studies on this compound's polymer chain behavior using MD were not extensively detailed in the search results, MD simulations are a standard technique for understanding polymer dynamics mdpi.commdpi.comdntb.gov.uafrontiersin.org. Such simulations can help elucidate how factors like pH, temperature, and the presence of ions affect the polymer's structure and dynamics, which in turn influence its swelling and mucoadhesive properties.

Quantum Mechanical Calculations for Intermolecular Interactions (e.g., Hydrogen Bonding)

Quantum Mechanical (QM) calculations provide a detailed understanding of electronic structure and intermolecular interactions, such as hydrogen bonding. This compound's bioadhesion and swelling are significantly influenced by hydrogen bonding interactions, particularly between its carboxyl groups and biological tissues or water molecules mdpi.commedchemexpress.com. QM calculations can quantify the strength and nature of these interactions at an atomic level mdpi.comrsc.orgbiorxiv.org. Although specific QM studies focused solely on this compound were not prominently found, computational studies on hydrogen bonding in similar systems, like plant cell walls or protein-ligand complexes, demonstrate the applicability of QM methods to understand such interactions in complex polymeric or biological environments mdpi.combiorxiv.orgnih.govnih.gov. These calculations can help predict how modifications to the polymer structure or changes in the environment might affect hydrogen bonding and, consequently, the polymer's properties.

Ligand-Based and Structure-Based Modeling of Polymer Interactions

Ligand-based and structure-based modeling approaches, commonly used in drug discovery, can be adapted to study the interactions of polymers like this compound with other molecules, including drugs or biological surfaces. Ligand-based methods utilize information about molecules that interact with the polymer to infer features important for binding, while structure-based methods use the 3D structure of the polymer and the interacting molecule to predict binding modes and affinities nih.gov. While the search results did not provide specific examples of these methods being applied directly to this compound, computational modeling, including docking interaction studies, has been used to analyze the incorporation of drugs within other polymer and dendrimer systems based on various interactions, including hydrogen bonds nih.gov. This suggests that similar approaches could be valuable for understanding how drugs are loaded into and released from this compound matrices, or how this compound interacts with mucosal surfaces at a molecular level.

Computational Fluid Dynamics (CFD) for Flow and Transport Phenomena in Polymeric Systems

Computational Fluid Dynamics (CFD) is a powerful tool for simulating fluid flow and transport phenomena. In the context of polymeric systems like this compound hydrogels, CFD can be used to model the movement of fluids within the swollen matrix, the release of encapsulated substances, and the interaction of the polymer with fluid environments mdpi-res.comansys.com. CFD simulations can provide insights into parameters such as flow resistance and tortuosity within the gel structure mdpi-res.com. Studies have utilized CFD to investigate flow and transport in various systems, including membrane modules and dissolution vessels, highlighting its relevance to understanding mass transfer in polymeric formulations dissolutiontech.commdpi.com. While specific CFD studies focused on this compound were not extensively detailed, the application of CFD to model liquid spreading and hydrodynamics in pharmaceutical contexts indicates its potential for simulating the behavior of this compound-based formulations in realistic physiological or experimental settings dissolutiontech.comnih.gov.

Predictive Modeling of Swelling and Release Kinetics

Predictive modeling plays a crucial role in forecasting the swelling behavior and release kinetics of this compound-based formulations. Mathematical models, ranging from simple empirical equations to more complex mechanistic models, are used to describe and predict how these systems will behave under different conditions nih.govmdpi.com. This compound's ability to swell significantly in aqueous media is a key property that influences drug release tandfonline.comnih.gov. Predictive models can incorporate factors such as polymer concentration, cross-linking density, pH, and the properties of the encapsulated substance to simulate swelling dynamics and release profiles nih.govmdpi.com. Various kinetic models, including zero-order, first-order, Higuchi, and Korsmeyer-Peppas models, are commonly applied to analyze and predict drug release from polymeric matrices mdpi.comsemanticscholar.org. Research has demonstrated the use of mathematical modeling to interpret swelling dynamics and drug release from polyacrylic acid-based hydrogels, which are chemically similar to this compound nih.gov. These models are essential for optimizing formulation design and predicting performance.

Data Analysis and High-Throughput Computational Strategies

Data analysis and high-throughput computational strategies are increasingly important in the study and development of polymeric materials like this compound. High-throughput screening (HTS), combined with advanced data analysis techniques, allows for the rapid evaluation of numerous polymer formulations or conditions nih.govicgeb.orgbioconductor.orgchemrxiv.org. Computational tools and algorithms are used to process, analyze, and interpret the large datasets generated from such experiments nih.govicgeb.orgbioconductor.orgchemrxiv.orgcore.ac.uk. Machine learning and data mining techniques can identify correlations between polymer properties, formulation variables, and performance characteristics, aiding in the rational design of this compound-based systems nih.govchemrxiv.orgdrugbank.com. These strategies can accelerate the identification of optimal formulations for specific applications by efficiently exploring the experimental design space and building predictive models from the collected data.

Future Research Directions and Innovations in Polycarbophil Science

Design of Next-Generation Stimuli-Responsive Polycarbophil Systems

The development of stimuli-responsive polymers, also known as "smart" polymers, has garnered significant interest in nanotechnology and drug delivery mdpi.comnih.govjchemrev.com. These polymers are designed to undergo regulated physicochemical changes in response to external stimuli such as pH, temperature, light, enzymes, or ionic strength nih.govjchemrev.com. This compound's inherent pH-sensitivity, exhibiting a marked increase in swelling ratio above pH 4.0, makes it a promising candidate for integration into next-generation stimuli-responsive systems wikipedia.org.

Future research aims to design this compound-based systems that respond to a wider range of stimuli or exhibit more precise and tunable responses. This could involve modifying the this compound structure or incorporating it into composite materials that react to specific physiological conditions or external triggers. For instance, research on other stimuli-responsive polymers explores incorporating stimuli-labile groups that undergo reactions under specific conditions like acidic hydrolysis, oxidation, or reduction, leading to changes in nanoparticle morphology and controlled drug release mdpi.com. Similarly, this compound could be modified or combined with other polymers to create systems responsive to temperature or enzymatic activity, offering more sophisticated control over drug release profiles in targeted environments. The goal is to create intelligent, predictable systems for various applications, including biomimetic ones jchemrev.com.

Integration with Emerging Materials for Hybrid Architectures

Integrating this compound with emerging materials is a key area of future innovation, leading to the creation of hybrid architectures with enhanced or novel functionalities. This includes combining this compound with other polymers, nanomaterials, and biomaterials to leverage their synergistic properties.

For example, research is exploring the integration of this compound with temperature-sensitive polymers like Pluronic® F-127 to create two-polymer gel platforms that exhibit both pH- and thermo-responsiveness nih.gov. These systems can exist as a solution during storage and undergo a sol-to-gel transition upon application to a physiological site due to changes in temperature and pH nih.gov.

The integration with nanotechnology is also a significant trend. Nanomaterials can enhance drug loading capacity, biocompatibility, and provide stimuli-triggered drug release properties jchemrev.com. Combining this compound's mucoadhesive properties with the unique characteristics of nanoparticles could lead to advanced drug delivery systems with improved targeting and controlled release, particularly in challenging environments like the gastrointestinal tract or for ocular delivery jchemrev.comijpsjournal.comnih.gov. Studies on integrating nanoparticles with hydrogels, for instance, highlight the potential for creating materials with tailored properties and enhanced performance mdpi.com.

Furthermore, exploring hybrid architectures with biomaterials could lead to this compound-based scaffolds or matrices with improved biocompatibility and interactions with biological systems, relevant for applications in tissue engineering or regenerative medicine google.comacs.org.

Advanced Characterization Techniques for In-Depth Mechanistic Understanding

A deeper understanding of the mechanisms governing this compound's behavior, particularly its swelling, mucoadhesion, and interactions within complex formulations, is crucial for designing improved materials. Advanced characterization techniques play a vital role in this endeavor.

Techniques such as modulated differential scanning calorimetry (MDSC) have been used to analyze the thermal behavior of this compound, revealing insights into physical modifications and the role of residual solvents from the manufacturing process nih.gov. This type of detailed thermal analysis can help correlate structural changes with functional properties like swelling and matrix formation nih.gov.

Spectroscopic methods, such as FTIR, are valuable for confirming chemical modifications and understanding intermolecular interactions within this compound formulations or hybrid systems researchgate.netresearchgate.net. For example, FTIR has been used to detect intermolecular hydrogen bonding between this compound and other polymers in blend films researchgate.net.

Microscopy techniques, including scanning electron microscopy (SEM) and atomic force microscopy (AFM), provide insights into the surface morphology and structural homogeneity of this compound-based materials, which can be correlated with their performance researchgate.netresearchgate.net.

Future research will likely utilize a combination of these and other advanced techniques, such as rheological studies to understand flow behavior and gelling capacity, and in vitro/ex vivo models to assess mucoadhesion and drug release in conditions mimicking the physiological environment nih.govresearchgate.net. These techniques, applied with increasing sophistication, will provide the detailed mechanistic understanding necessary for rational design and optimization.

Development of Novel Synthesis Pathways for Enhanced Control Over Polymer Properties

Developing novel synthesis pathways for this compound and its derivatives is essential for achieving greater control over its molecular weight, cross-linking density, architecture, and the incorporation of specific functional groups. This control is critical for tailoring this compound's properties for specific applications.

This compound is traditionally synthesized via the polymerization of acrylic acid cross-linked with divinyl glycol wikipedia.orgnih.gov. Future research may explore controlled polymerization techniques to achieve more precise control over chain length and molecular weight distribution, which can significantly impact properties like bioadhesion and swelling nih.govcore.ac.uk.

Functionalization approaches are also being investigated to introduce new chemical functionalities onto the this compound backbone. For instance, thiolation of this compound by conjugating cysteine to its carboxylic groups via amide linkage has been shown to improve mucoadhesive and mucopermeation properties researchgate.net. This highlights the potential of chemical modification to enhance specific desired characteristics.

Exploring new cross-linking strategies beyond divinyl glycol could also lead to polymers with tailored swelling ratios, mechanical strength, and degradation profiles. The development of novel synthetic strategies in polymer science, such as controlled radical polymerization (CRP) and ring-opening metathesis polymerization (ROMP), offers powerful tools for controlling polymer architecture and properties nih.gov. While these techniques may not be directly applied to this compound synthesis currently, advancements in polymer chemistry could lead to new routes or modifications applicable to this compound-like structures.

Computational Design and Optimization of this compound-based Materials

Computational approaches are becoming increasingly valuable in materials science for designing and optimizing polymers and formulations with desired properties cmu.edumit.edu. Applying computational design and optimization techniques to this compound-based materials can accelerate the development process and lead to more effective systems.

Computational modeling can be used to simulate the swelling behavior of this compound under different conditions, predict its interactions with various drugs or biological tissues, and optimize formulation parameters for desired release profiles or mucoadhesive strength. This involves using algorithms and computational workflows to explore design spaces and identify optimal solutions autodesk.comiaac.net.

Optimization algorithms, such as genetic algorithms, can be employed to find the best combination of this compound characteristics (e.g., cross-linking density, molecular weight) and formulation components to achieve specific performance targets autodesk.com. Computational methods can also assist in understanding complex phenomena at interfaces, such as the interaction between this compound and mucus llnl.gov.

While the application of computational design specifically to this compound is an emerging area, the broader field of computational polymer science and materials design provides a strong foundation and tools that can be adapted. This includes using computational methods for designing auxetic materials with tailored mechanical properties or optimizing lattice designs for specific applications cmu.edullnl.gov.

Exploration of this compound in Niche Advanced Material Applications

Beyond its traditional roles, this compound's unique properties make it a candidate for exploration in various niche advanced material applications.

Its bioadhesive and water-absorbing capabilities could be leveraged in wound care products, tissue engineering scaffolds, or as a component in hemostatic materials. The ability of this compound to form a barrier and adhere to mucosal membranes has already been explored in vaginal formulations for preventing colonization by specific pathogens nih.gov.

In the field of diagnostics, this compound could potentially be integrated into biosensors or diagnostic devices, perhaps as a component in hydrogels that respond to specific biomarkers researchgate.net. Its swelling properties could be utilized in sensing mechanisms.

Furthermore, this compound's interaction with metal ions, although it can affect swelling, might also be explored for applications in areas like water treatment or the development of materials for metal ion sequestration, depending on the specific modification and application context wikipedia.org.

The ongoing research into this compound's fundamental properties and the development of new modification and characterization techniques will undoubtedly uncover further niche applications in advanced materials science.

Q & A

Q. What analytical techniques are recommended for quantifying residual solvents in Polycarbophil, and what validation parameters should be considered?

To quantify residual solvents like ethyl acetate in this compound, gas chromatography (GC) with flame ionization detection is commonly employed. The USP method (e.g., Method IVá467ñ) specifies chromatographic conditions, internal standards (e.g., methyl ethyl ketone), and calculation formulae to determine solvent content . Validation requires assessing:

  • Accuracy : Spike-and-recovery experiments (±5% deviation).
  • Precision : Repeatability (RSD ≤2% for intra-day) and intermediate precision (RSD ≤3% for inter-day).
  • LOD/LOQ : Typically 0.1% and 0.3% w/w, respectively.
  • Linearity : R² ≥0.998 over the working range.

Table 1: Validation parameters for residual solvent analysis

ParameterAcceptable RangeReference Standard
Accuracy95–105%USP 〈1225〉
Precision (RSD)≤2% (intra-day)USP 〈1225〉
Linearity (R²)≥0.998ICH Q2(R1)

Q. How can researchers determine the cross-linking density of this compound, and why is this parameter critical?

Cross-linking density directly influences this compound’s swelling capacity and mucoadhesive strength. To measure it:

Swelling Studies : Immerse polymer in buffer (pH 1.2–7.4) and calculate equilibrium swelling ratio (Q = Wswollen/WdryW_{\text{swollen}} / W_{\text{dry}}).

Rheological Analysis : Assess viscoelastic moduli (G’, G’’) to infer network structure.

Spectroscopy : FTIR or NMR to identify covalent cross-linker residues.
Higher cross-linking reduces swelling but enhances mechanical stability, critical for sustained drug release .

Q. What in vitro models are commonly used to evaluate the mucoadhesive properties of this compound-based formulations?

  • Tensile Testing : Measure force required to detach polymer from mucosal surfaces (e.g., porcine intestinal mucosa).
  • Rotating Cylinder Method : Adhesion time under simulated peristaltic motion.
  • Rheology : Mucin-polymer interaction studies using oscillatory shear tests.
    Standardize buffer pH (6.8 for intestinal), temperature (37°C), and hydration time to mimic physiological conditions .

Advanced Research Questions

Q. What experimental strategies can resolve inconsistencies in this compound’s swelling behavior reported across studies?

Discrepancies often arise from variations in:

  • Test Conditions : Ionic strength, pH, and temperature (e.g., USP vs. Ph. Eur. buffer compositions).
  • Polymer Batch Differences : Cross-linker ratios or residual solvent levels.
    Methodological Solutions :
  • Controlled Variable Testing : Isolate factors (e.g., pH vs. ionic strength) using factorial design.
  • Standardized Protocols : Adopt USP/Ph. Eur. dissolution apparatus with calibrated hydrodynamics.
  • Material Characterization : Pre-screen polymer batches via DSC/TGA to confirm consistency .

Q. How should researchers design controlled release studies for this compound formulations to account for variable gastrointestinal conditions?

  • Multi-pH Dissolution Testing : Use sequential buffers (pH 1.2 → 6.8 → 7.4) to simulate gastric-to-intestinal transit.
  • Mucoadhesion Retention Time : Combine with flow-through cells to assess adherence under shear stress.
  • In Silico Modeling : Predict drug release kinetics using tools like GastroPlus®, incorporating parameters like polymer erosion rate and mucus turnover .

Q. What advanced spectroscopic methods are suitable for characterizing polymer-drug interactions in this compound-based systems?

  • Solid-State NMR : Proximity analysis between drug and polymer functional groups (e.g., carboxylate interactions).
  • X-ray Photoelectron Spectroscopy (XPS) : Surface composition mapping to detect drug entrapment efficiency.
  • Fluorescence Quenching : Monitor drug-polymer binding constants in hydrated gels.
    Validate findings with molecular dynamics simulations to correlate spectral data with interaction energetics .

Methodological Frameworks for Research Design

  • Hypothesis Testing : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions (e.g., "Does this compound’s carboxylation degree affect NSAID release kinetics?") .
  • Data Contradiction Analysis : Apply root-cause analysis (RCA) to conflicting results, prioritizing variables like analytical sensitivity or sample preparation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.